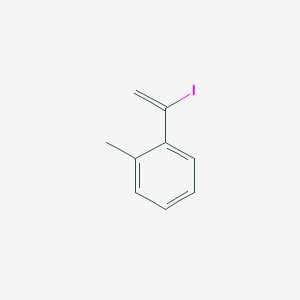
2-Chloro-3-chloromethyl-5,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline typically involves the chlorination of 5,8-dimethylquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorinating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-chloromethyl-5,8-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or alcohols.
Reduction: Formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-chloromethyl-5,8-dimethylquinoline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
- 2-Chloro-3,7-dimethylquinoline
- 4-Chloro-6,7-dimethylquinoline
- 5,7-Dichloro-2-methylquinoline
Uniqueness
2-Chloro-3-chloromethyl-5,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
948290-65-1 |
|---|---|
Fórmula molecular |
C12H11Cl2N |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-5,8-dimethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(14)15-11/h3-5H,6H2,1-2H3 |
Clave InChI |
LXMYRGGRHMEXHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


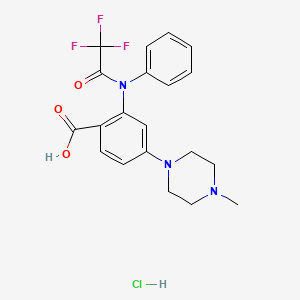
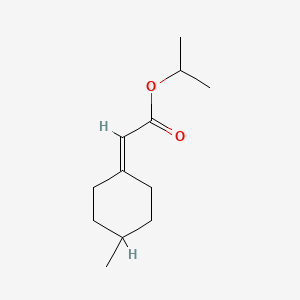
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

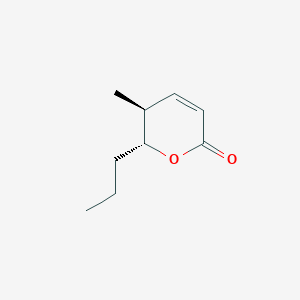

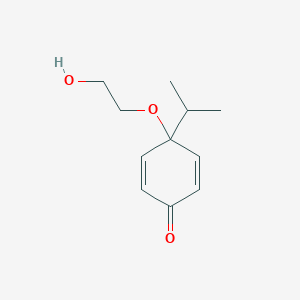


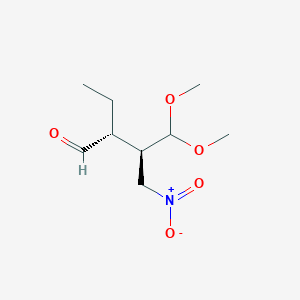

![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
